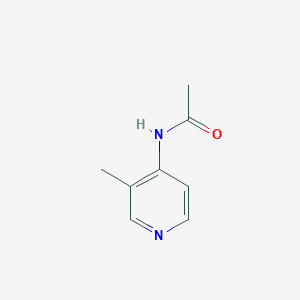![molecular formula C10H18O2 B012706 (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol CAS No. 19898-59-0](/img/structure/B12706.png)
(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, also known as tricyclol, is a bicyclic alcohol compound that has been studied for its potential therapeutic applications. Tricyclol has a unique molecular structure that gives it the ability to interact with various biological systems.
Mécanisme D'action
The mechanism of action of (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is not fully understood. However, it has been suggested that (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol may exert its therapeutic effects by modulating various biological pathways. Tricyclol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Tricyclol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve liver function. Tricyclol has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tricyclol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Tricyclol is also relatively non-toxic and has a low risk of side effects. However, (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Tricyclol also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol research. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the exploration of new therapeutic applications for (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol and its potential interactions with other biological systems.
Conclusion
Tricyclol is a unique compound with potential therapeutic applications in various fields of medicine. Its molecular structure gives it the ability to interact with various biological systems and modulate various pathways. Tricyclol has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, as well as potential use in the treatment of cardiovascular diseases, liver diseases, and neurological disorders. Further research is needed to fully understand the potential of (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol and its future applications in medicine.
Méthodes De Synthèse
Tricyclol can be synthesized through a multi-step process that involves the reaction of 2,4,4-trimethyl-1,3-pentanediol with acrolein. The resulting product is then subjected to a series of chemical reactions that ultimately produce (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol. The synthesis method for (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Tricyclol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Tricyclol has also been studied for its potential use in the treatment of cardiovascular diseases, liver diseases, and neurological disorders.
Propriétés
Numéro CAS |
19898-59-0 |
|---|---|
Nom du produit |
(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(1S,3S,4R,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8-,10+/m1/s1 |
Clé InChI |
AHVKNBRJVKCGKJ-UHFFFAOYSA-N |
SMILES isomérique |
C[C@@]1(C[C@H]2[C@H](C2(C)C)C[C@H]1O)O |
SMILES |
CC1(C2C1CC(C(C2)O)(C)O)C |
SMILES canonique |
CC1(C2C1CC(C(C2)O)(C)O)C |
Autres numéros CAS |
19898-59-0 19898-60-3 19898-61-4 22556-08-7 57457-02-0 57526-47-3 19898-58-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



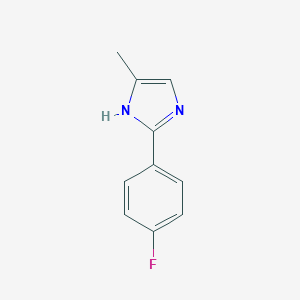
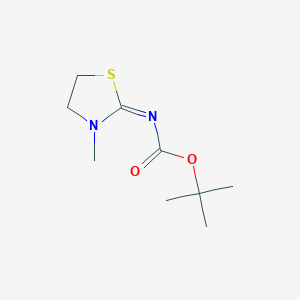
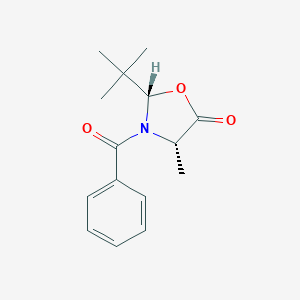
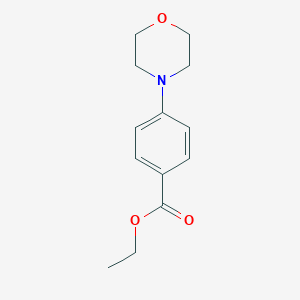
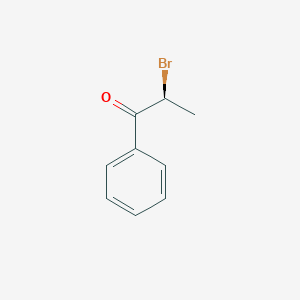
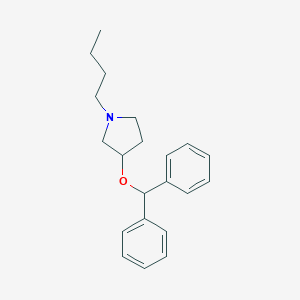
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
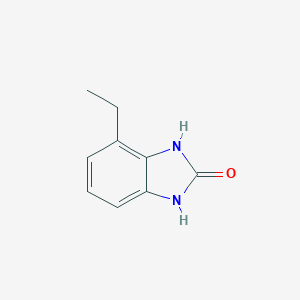
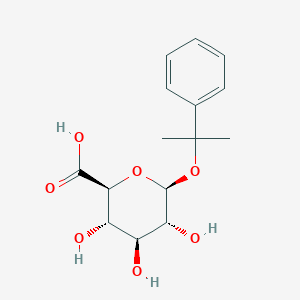
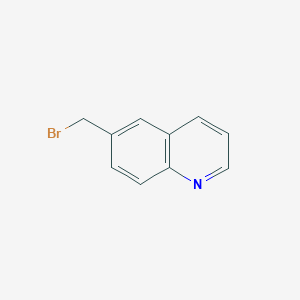
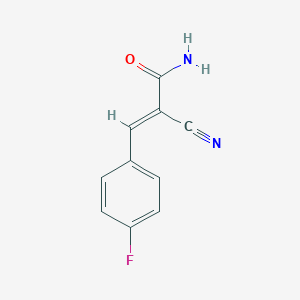
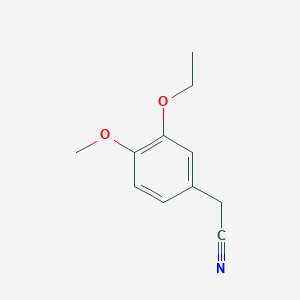
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
